molecular formula C17H18BrNO B5639153 2-(3-bromo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

2-(3-bromo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5639153
M. Wt: 332.2 g/mol
InChI Key: SIJGYHUCFYARBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines, related to the target compound, can be achieved through a concise protocol that allows for a wide range of substituents on the aromatic rings. This process starts with ortho-brominated aromatic aldehydes and primary aromatic amines, undergoing condensation under reductive conditions to form N-aryl 2-bromobenzylamines. The tetrahydroisoquinoline unit is introduced using 2-ethoxyvinyl pinacolboronate under Suzuki conditions, followed by cyclization via intramolecular reductive amination to yield the desired tetrahydroisoquinolines (Bracher, Glas, & Wirawan, 2021).

Molecular Structure Analysis

The molecular structure of similar tetrahydroisoquinoline compounds has been elucidated using various spectroscopic and chemical methods, including HRMS and 2D NMR data. These methods provide detailed insights into the structural aspects of such compounds, enabling a deeper understanding of their chemical behavior and interactions (Ma et al., 2007).

Chemical Reactions and Properties

Tetrahydroisoquinolines undergo various chemical reactions, including reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation. These reactions are crucial for modifying the compound's structure to achieve desired properties or for further synthetic applications. The broad functional group tolerance of this synthesis method is particularly noteworthy, as it allows for the incorporation of a wide variety of functional groups into the tetrahydroisoquinoline scaffold (Bracher et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its specific chemical structure and the context in which it is used. For example, if this compound is used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific chemical structure and how it is used. For example, if this compound is used in a laboratory setting, appropriate safety precautions would need to be taken to prevent exposure .

Future Directions

The future directions for research involving this compound would depend on its potential applications. For example, if this compound has potential therapeutic properties, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-[(3-bromo-4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-20-17-7-6-13(10-16(17)18)11-19-9-8-14-4-2-3-5-15(14)12-19/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJGYHUCFYARBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC3=CC=CC=C3C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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